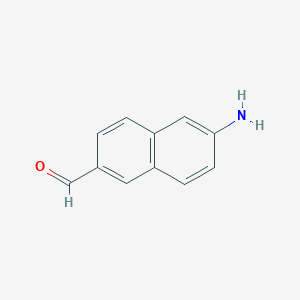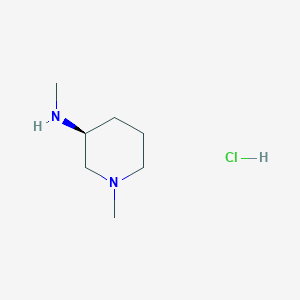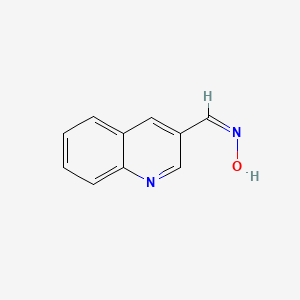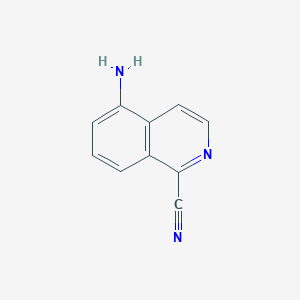
5-Aminoisoquinoline-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Aminoisoquinoline-1-carbonitrile is an organic compound belonging to the class of aminoquinolines and derivatives It contains an amino group attached to a quinoline ring system, which is a fused ring structure consisting of a benzene ring and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminoisoquinoline-1-carbonitrile can be achieved through various methods. One common approach involves the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction is typically carried out using alumina–silica-supported manganese dioxide as a recyclable catalyst in water, with sodium dodecyl benzene sulphonate at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound often involves green and sustainable chemical processes. These methods may include the use of microwave irradiation, solvent-free reaction conditions, and recyclable catalysts such as clay or ionic liquids .
Análisis De Reacciones Químicas
Types of Reactions
5-Aminoisoquinoline-1-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different aminoquinoline derivatives.
Substitution: The amino group can be substituted with other functional groups to create a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, sodium ascorbate, and various metal catalysts such as palladium and copper. Reaction conditions often involve aqueous or solvent-free environments, with temperatures ranging from room temperature to elevated levels depending on the specific reaction .
Major Products
The major products formed from these reactions include various quinoline and isoquinoline derivatives, which are valuable intermediates in organic synthesis and pharmaceutical development .
Aplicaciones Científicas De Investigación
5-Aminoisoquinoline-1-carbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical tool.
Mecanismo De Acción
The mechanism of action of 5-Aminoisoquinoline-1-carbonitrile involves its inhibition of PARP-1, an enzyme involved in DNA repair. By inhibiting PARP-1, the compound prevents the repair of DNA damage in cancer cells, leading to cell death. This mechanism makes it a promising candidate for cancer therapy .
Comparación Con Compuestos Similares
Similar Compounds
Quinoxalines: These compounds are structurally related to 5-Aminoisoquinoline-1-carbonitrile and share similar chemical properties.
Quinolin-8-amines: These are isomerically related compounds with valuable applications in organic synthesis and coordination chemistry.
Uniqueness
This compound is unique due to its potent and selective inhibition of PARP-1, which distinguishes it from other similar compounds. Its water solubility and high gastrointestinal absorption also contribute to its uniqueness and potential as a therapeutic agent .
Propiedades
Fórmula molecular |
C10H7N3 |
|---|---|
Peso molecular |
169.18 g/mol |
Nombre IUPAC |
5-aminoisoquinoline-1-carbonitrile |
InChI |
InChI=1S/C10H7N3/c11-6-10-8-2-1-3-9(12)7(8)4-5-13-10/h1-5H,12H2 |
Clave InChI |
AUCNLSUCVJKOPW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CN=C2C#N)C(=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


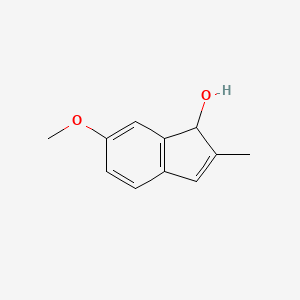

![1H-Pyrazolo[3,4-d]pyrimidin-4(5H)-one hydrochloride](/img/structure/B11915921.png)
![6-Chloroimidazo[1,2-a]pyridin-3-ol](/img/structure/B11915926.png)





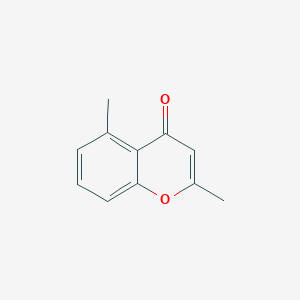
![2-Chloro-5-methyl-3H-imidazo[4,5-B]pyridine](/img/structure/B11915980.png)
